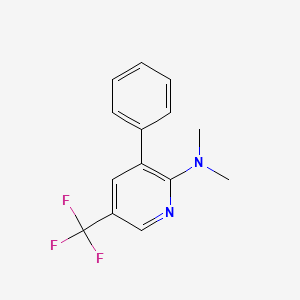

Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine

Description

Properties

IUPAC Name |

N,N-dimethyl-3-phenyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N2/c1-19(2)13-12(10-6-4-3-5-7-10)8-11(9-18-13)14(15,16)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEWOMUMADIKWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine typically involves multi-step organic reactions. One common approach might include:

Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

Introduction of the Trifluoromethyl Group: This can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under specific conditions.

Attachment of the Phenyl Ring: This step might involve a Suzuki coupling reaction using a phenylboronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamine group, leading to the formation of N-oxides.

Reduction: Reduction reactions might target the pyridine ring or the trifluoromethyl group, depending on the conditions.

Substitution: The aromatic rings (phenyl and pyridine) can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products

The major products of these reactions would depend on the specific conditions but could include various substituted derivatives, oxidized forms, or reduced analogs of the original compound.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally related to Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine exhibit selective activity against Chlamydia trachomatis. The trifluoromethyl group enhances the compound's efficacy against this pathogen, suggesting potential for developing new treatments for chlamydial infections.

Enzyme Inhibition

The compound shows promise in inhibiting key enzymes involved in viral replication, such as reverse transcriptase. The structural modifications conferred by the trifluoromethyl group improve binding affinities and inhibition rates compared to non-fluorinated analogs .

Pharmacokinetics

Studies conducted on analogs have reported favorable pharmacokinetic profiles. For instance, a related compound demonstrated moderate total clearance (0.8 mL/min/kg) and a half-life of 7.8 hours after intravenous administration in rats, indicating its potential for therapeutic use .

Agrochemical Applications

The agrochemical industry has also shown interest in trifluoromethylpyridine derivatives due to their effectiveness as crop protection agents. The first derivative introduced was Fluazifop-butyl, which has paved the way for over 20 new agrochemicals containing the trifluoromethyl moiety . These compounds are primarily used to protect crops from pests, leveraging their unique physicochemical properties.

Case Study: Antichlamydial Activity

A study focused on the antichlamydial activity of similar compounds revealed that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced efficacy against Chlamydia trachomatis. This suggests that this compound could be further explored as a lead compound for developing new antimicrobials.

Case Study: Enzyme Inhibition

In another investigation, the inhibition of reverse transcriptase by trifluoromethyl-substituted compounds was analyzed. The results indicated a significant increase in inhibition rates compared to non-fluorinated analogs, highlighting the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance its binding affinity or metabolic stability, while the dimethylamine group might influence its solubility and distribution.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (-CF₃, -CHF₂) at position 5 enhance stability and influence reactivity in cross-coupling reactions .

- Dimethylamino vs. primary amine at position 2 alters steric bulk and electronic properties, affecting binding affinity in medicinal chemistry applications .

Analysis of Physicochemical Properties

Table 2: Physicochemical Properties of Selected Compounds

| Compound Name | LogP | PSA (Ų) | Solubility (Predicted) |

|---|---|---|---|

| Dimethyl-(3-phenyl-5-CF₃-pyridin-2-yl)-amine | ~3.3 | 39.64 | Low (lipophilic) |

| 5-[3-(CF₃)phenyl]pyridin-2-amine | 3.28 | 39.64 | Moderate |

| 3-Methoxy-5-CF₃-pyridin-2-amine | 1.02* | 64.48 | High (polar) |

*Estimated using fragment-based methods.

Key Findings :

Biological Activity

Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group, a phenyl ring, and a dimethylamine group attached to a pyridine ring. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The chemical formula for this compound is . The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors for its biological activity. The presence of the dimethylamine group may influence solubility and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes or receptors. The trifluoromethyl group can increase binding affinity and metabolic stability, while the dimethylamine group may affect its distribution in biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against Chlamydia trachomatis, where the trifluoromethyl substituent significantly enhances its efficacy compared to non-fluorinated analogs .

- Ligand Properties : It has been investigated for use as a ligand in biochemical assays, suggesting its role in molecular biology applications.

- Pharmaceutical Potential : The compound's unique structural features make it a candidate for further development as a pharmaceutical agent targeting various diseases .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the significance of the trifluoromethyl group in influencing biological activity:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-Aminoquinoline | Amino group on a quinoline ring | Antimalarial | Established clinical use |

| 5-Trifluoromethylpyridine | Trifluoromethyl group on a pyridine | Antimicrobial | Enhanced lipophilicity |

| This compound | Trifluoromethyl and dimethylamine groups on pyridine | Antichlamydial, potential pharmaceutical agent | Unique combination of functional groups |

This table illustrates how the presence of specific functional groups can confer distinct properties and activities, making this compound a valuable compound in medicinal chemistry.

Case Studies and Research Findings

- Antichlamydial Activity Study : A study demonstrated that derivatives containing the trifluoromethyl group exhibited superior antichlamydial activity compared to those lacking this substituent. The presence of this group was crucial for enhancing the efficacy of the compounds tested .

- FDA Drug Analysis : A review of FDA-approved drugs containing trifluoromethyl groups highlighted their improved potency in various therapeutic contexts. This underscores the relevance of this compound as a potential lead compound in drug discovery .

- Molecular Interaction Studies : Interaction studies have shown that compounds similar to this compound interact favorably with biological targets, enhancing their potential as therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for Dimethyl-(3-phenyl-5-trifluoromethyl-pyridin-2-yl)-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of pyridine derivatives often involves nucleophilic substitution or cross-coupling reactions. For example, dimethylamine (generated in situ from dimethylformamide (DMF) and elemental sulfur) can act as a nucleophile in reactions with halogenated pyridines . Key parameters include:

- Temperature: 80–120°C for efficient substitution.

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Catalysts: Transition metals (e.g., Pd, Cu) for coupling reactions.

Optimization requires monitoring via TLC or HPLC and adjusting stoichiometry to minimize side products like thioamides .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : Look for signals at δ 2.8–3.2 ppm (N(CH3)2) and aromatic protons (δ 7.0–8.5 ppm). The trifluoromethyl group (CF3) causes splitting patterns in adjacent protons.

- <sup>19</sup>F NMR : A singlet near δ -60 to -70 ppm confirms CF3.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~323 (C14H13F3N2) with fragments corresponding to loss of CH3 or CF3 groups.

- IR : Stretching vibrations for C-F (1100–1200 cm<sup>-1</sup>) and aromatic C-N (1250–1350 cm<sup>-1</sup>) .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the CF3 group lowers LUMO energy, enhancing electron-deficient character .

- Molecular Docking : Use software like AutoDock to model interactions with biological targets (e.g., kinases). The pyridine ring and CF3 group may bind hydrophobic pockets, while dimethylamine participates in hydrogen bonding .

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) identify transition states and intermediates to optimize synthetic pathways .

Q. How can contradictory data in biological assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer :

- Dose-Response Curves : Establish IC50 values under standardized conditions (pH, temperature).

- Off-Target Screening : Use proteome-wide assays (e.g., thermal shift assays) to identify non-specific interactions.

- Structural Analogues : Compare with derivatives lacking CF3 or dimethylamine groups to isolate functional moieties .

- Theoretical Validation : Cross-reference experimental IC50 with docking scores to validate target specificity .

Q. What advanced separation techniques (HPLC, SFC) are suitable for purifying this compound from complex mixtures?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA. Retention time ~12–15 minutes.

- Supercritical Fluid Chromatography (SFC) : CO2/methanol mobile phase reduces solvent waste and improves resolution of enantiomers (if present).

- Prep-TLC : Silica gel GF254 plates with ethyl acetate/hexane (1:3) for small-scale purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.